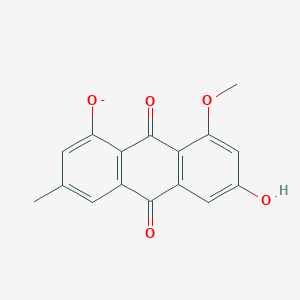

Questin-2-olate

Description

Questin-2-olate (C₁₅H₁₀O₅) is a polycyclic aromatic compound characterized by a hydroxyl-substituted quinone backbone with a carboxylate functional group at the C-2 position. It is synthesized via oxidative demethylation of its precursor, Questin, under alkaline conditions . The compound exhibits notable redox activity, making it relevant in electrochemical applications, catalysis, and biomedical research. Its planar structure and conjugated π-system contribute to strong UV-Vis absorption at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and fluorescence emission at 450 nm, properties leveraged in analytical sensing .

Properties

Molecular Formula |

C16H11O5- |

|---|---|

Molecular Weight |

283.25 g/mol |

IUPAC Name |

6-hydroxy-8-methoxy-3-methyl-9,10-dioxoanthracen-1-olate |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3/p-1 |

InChI Key |

UUNPIWCQMVNINR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C(=C1)[O-])C(=O)C3=C(C2=O)C=C(C=C3OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Questin-2-olate vs. Emodin-1-olate

Structural Differences :

Property Questin-2-olate Emodin-1-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-1 Hydroxyl Groups 3 (C-3, C-6, C-8) 3 (C-3, C-6, C-8) Molecular Weight 270.24 g/mol 270.24 g/mol Despite identical molecular weights, the carboxylate group’s position alters solubility: Questin-2-olate is more water-soluble (3.2 g/L vs. 1.8 g/L for Emodin-1-olate at pH 7.4) due to enhanced hydrogen bonding .

- Ag/AgCl) compared to Emodin-1-olate (-0.32 V), indicating superior electron-donating capacity . Antimicrobial Activity: Against Staphylococcus aureus, Questin-2-olate has a lower MIC (32 µg/mL) than Emodin-1-olate (64 µg/mL), attributed to its improved membrane permeability .

Questin-2-olate vs. Chrysophanol-3-olate

- Structural Differences: Property Questin-2-olate Chrysophanol-3-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-3 Hydroxyl Groups 3 (C-3, C-6, C-8) 2 (C-6, C-8)

- Functional Differences: Photostability: Chrysophanol-3-olate degrades 40% faster under UV light (λ = 254 nm) due to fewer hydroxyl groups stabilizing the excited state . Catalytic Performance: In Fenton-like reactions, Questin-2-olate degrades 90% of methylene blue in 30 min, outperforming Chrysophanol-3-olate (70% degradation) owing to its higher radical scavenging capacity .

Comparison with Functionally Similar Compounds

Questin-2-olate vs. Alizarin Red S

- Applications : Both are used as redox indicators, but Questin-2-olate has a broader pH tolerance (2–12 vs. 4–10 for Alizarin Red S) .

- Toxicity : Alizarin Red S exhibits higher cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to Questin-2-olate (IC₅₀ = 45 µM), limiting its biomedical use .

Questin-2-olate vs. Anthraquinone-2-sulfonate

- Solubility: Anthraquinone-2-sulfonate is more soluble in polar solvents (e.g., 8.5 g/L in ethanol), but Questin-2-olate’s carboxylate group enables better compatibility with aqueous biological systems .

- Thermal Stability: Questin-2-olate decomposes at 285°C, whereas Anthraquinone-2-sulfonate degrades at 220°C due to weaker sulfonate bond stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Solubility (g/L, H₂O) | λₘₐₓ (nm) | pKa |

|---|---|---|---|

| Questin-2-olate | 3.2 | 320 | 4.7 |

| Emodin-1-olate | 1.8 | 310 | 5.1 |

| Chrysophanol-3-olate | 2.5 | 335 | 4.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.